molecular formula C12H12ClNO2 B1347668 2-Chloro-6-ethoxyquinoline-3-methanol CAS No. 333408-52-9

2-Chloro-6-ethoxyquinoline-3-methanol

Cat. No.: B1347668
CAS No.: 333408-52-9
M. Wt: 237.68 g/mol
InChI Key: RTHYLIJSULORHP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2-chloro-6-ethoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-6,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHYLIJSULORHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357714
Record name 2-Chloro-6-ethoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-52-9
Record name 2-Chloro-6-ethoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-52-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyquinoline-3-methanol typically involves the reaction of 2-chloro-6-ethoxyquinoline with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxyquinoline-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-6-ethoxyquinoline-3-methanol
  • CAS No.: 333408-52-9
  • Molecular Formula: C₁₂H₁₂ClNO₂
  • Molecular Weight : 237.68 g/mol
  • Structural Features: A quinoline backbone substituted with chlorine at position 2, ethoxy at position 6, and a hydroxymethyl (-CH₂OH) group at position 3 (Fig. 1).

Synthesis and Applications: This compound is synthesized via reduction of the corresponding aldehyde (e.g., 2-chloro-6-ethoxyquinoline-3-carbaldehyde) using sodium borohydride or catalytic hydrogenation methods. It serves as a key intermediate in medicinal chemistry for developing antimalarial and anticancer agents due to the quinoline scaffold’s bioactivity .

Safety and Handling: Per its Material Safety Data Sheet (MSDS), it is intended for research use only. Precautions include avoiding inhalation, skin contact, and ingestion. No significant hazards are reported beyond standard laboratory safety protocols .

Comparison with Structurally Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Key Observations :

  • Ethoxy vs. Methoxy: The ethoxy group in this compound increases molecular weight by ~14 g/mol compared to its methoxy analogue (223.66 vs. 237.68 g/mol).
  • Hydroxymethyl vs. Phenyl: Replacing the hydroxymethyl group with a phenyl (as in 2-chloro-6-ethoxy-3-phenylquinoline) significantly increases hydrophobicity, affecting solubility and interaction with biological targets .
  • Functional Group Diversity: The cyanoacrylate ester in (Z)-ethyl-3-(6-amino-2-chloroquinoline-3-yl)-2-cyanoacrylate introduces electrophilic reactivity, making it suitable for Michael addition reactions in synthetic chemistry .

Key Observations :

  • Reduction Reactions: Sodium borohydride (NaBH₄) is a common reducing agent for converting aldehydes to hydroxymethyl derivatives, as seen in this compound and its methyl analogue .
  • Condensation Reactions: The synthesis of imine derivatives (e.g., 3-(P-tolylimino)methyl-2-chloroquinoline-6-amine) requires acid catalysis (acetic acid) and prolonged reflux, contrasting with the rapid microwave-assisted methods used for hydroxymethyl derivatives .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The hydroxymethyl group in this compound facilitates intramolecular O–H···N hydrogen bonds, stabilizing the planar quinoline backbone. Similar interactions are observed in (2-chloro-6-methylquinolin-3-yl)methanol, where O–H···O bonds and π-π stacking contribute to crystal packing .
  • Solubility: Ethoxy-substituted derivatives exhibit lower aqueous solubility compared to methoxy or hydroxymethyl analogues due to increased hydrophobicity. For example, 2-chloro-6-ethoxy-3-phenylquinoline is sparingly soluble in polar solvents .

Biological Activity

Overview

2-Chloro-6-ethoxyquinoline-3-methanol is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various scientific studies.

  • Molecular Formula : C11H12ClN1O2
  • Molecular Weight : 227.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biological pathways, influencing cellular processes like signaling and metabolism.

Key Biochemical Interactions

  • Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes by binding to their active sites, which can alter metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

Microorganism MIC (µg/mL)
Escherichia coli7.812
Staphylococcus aureus15.625
Candida albicans31.125

These results suggest that the compound has broad-spectrum activity, particularly against Gram-negative bacteria like E. coli and fungi such as C. albicans .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial effects against E. coli and S. aureus. The compound exhibited an inhibition zone comparable to standard antibiotics like amoxicillin .
  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to bacterial topoisomerases, suggesting a mechanism for its antibacterial action .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated using predictive models, indicating low toxicity across several parameters including hepatotoxicity and mutagenicity . This aspect is crucial for its potential development as a therapeutic agent.

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